molecular formula C19H17FN2O4S B5155781 N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B5155781
M. Wt: 388.4 g/mol
InChI Key: GBQSSLKTVJVMOL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidin-3-yl (succinimide) core substituted with a sulfanyl group and a 4-fluorophenyl acetamide moiety. This compound belongs to a class of molecules where the pyrrolidine-2,5-dione scaffold is functionalized with aromatic substituents, which are known to influence biological activity, solubility, and binding affinity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-26-15-8-6-14(7-9-15)22-18(24)10-16(19(22)25)27-11-17(23)21-13-4-2-12(20)3-5-13/h2-9,16H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSSLKTVJVMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluoroaniline and 4-methoxybenzaldehyde, which are then subjected to a series of reactions to form the final product. Common reagents used in these reactions include acetic anhydride, sulfur, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly in the sulfanyl acetamide and pyrrolidine-2,5-dione frameworks. Below is a detailed comparison:

Core Structural Analogues

a) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Molecular Formula : C₁₅H₁₄N₂O₂S
  • Molecular Weight : 298.35 g/mol
  • Key Features: Replaces the 4-fluorophenyl group with a 4-methoxyphenyl acetamide and incorporates a 2-aminophenyl sulfanyl group.
  • Biological Activity : Demonstrated antimicrobial properties, attributed to the amide and sulfanyl groups, which disrupt microbial cell membranes .
b) Methyl 2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}acetate
  • Molecular Formula : C₁₄H₁₆N₂O₅
  • Molecular Weight : 292.29 g/mol
  • Key Features: Shares the 1-(4-methoxyphenyl)pyrrolidine-2,5-dione core but substitutes the sulfanyl group with an amino-linked methyl ester.
  • Relevance: Highlights the role of the sulfanyl group in the target compound; sulfur’s polarizability may enhance binding to cysteine-rich enzyme active sites compared to amino derivatives .

Hybrid Molecules with Triazole-Piperidine Moieties

a) Compound 7h : N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Molecular Formula : C₃₁H₃₅N₅O₄S₂
  • Molecular Weight : 605.77 g/mol
  • Key Features : Integrates a 1,2,4-triazole ring and piperidine sulfonyl group alongside the sulfanyl acetamide.
  • Biological Activity : Exhibited antioxidant activity (IC₅₀ = 18.2 µM) and moderate acetylcholinesterase inhibition (IC₅₀ = 43.7 µM), linked to the triazole’s electron-rich aromatic system .
b) Compound 7i : N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Molecular Formula : C₃₀H₃₃N₅O₅S₂
  • Molecular Weight : 575.67 g/mol
  • Key Features : Similar to 7h but substitutes the ethyl-methylphenyl group with a 2-methoxyphenyl acetamide.
  • Biological Activity : Lower enzyme inhibition (IC₅₀ = 52.1 µM for acetylcholinesterase), suggesting steric hindrance from the methoxy group reduces binding efficiency .

Pyrrolidine-2,5-dione Derivatives with Halogen Substituents

a) 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
  • Molecular Formula : C₁₂H₁₁FN₂O₂S
  • Molecular Weight : 266.29 g/mol
  • Key Features : Shares the 4-fluorophenyl and sulfanyl groups but lacks the acetamide linkage.
  • Relevance: The aminoethyl sulfanyl group may improve water solubility, whereas the target compound’s acetamide enhances lipophilicity and membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Target Compound C₁₉H₁₇FN₂O₃S 372.41 4-fluorophenyl, sulfanyl, pyrrolidine-2,5-dione Hypothesized enzyme inhibition potential
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide C₁₅H₁₄N₂O₂S 298.35 4-methoxyphenyl, 2-aminophenyl Antimicrobial activity
Compound 7h C₃₁H₃₅N₅O₄S₂ 605.77 Triazole, piperidine sulfonyl Antioxidant (IC₅₀ = 18.2 µM)
3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione C₁₂H₁₁FN₂O₂S 266.29 Aminoethyl sulfanyl Enhanced solubility

Key Structural and Functional Insights

  • Role of Fluorine : The 4-fluorophenyl group in the target compound likely improves metabolic stability and binding specificity compared to methoxy or methyl groups in analogues .
  • Sulfanyl vs. Amino Groups: Sulfanyl linkages (as in the target compound) may offer stronger hydrophobic interactions than amino groups, which are more polar and hydrogen bond-prone .

Biological Activity

N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C19H18FN3O3S
  • Molecular Weight: 387.43 g/mol
  • IUPAC Name: this compound
  • SMILES Notation: CN\C(SC1CC(=O)N(C1=O)c1ccc(OC)cc1)=N\c1ccc(F)cc1

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural components are believed to interact with cellular pathways involved in proliferation and apoptosis.
  • Analgesic Properties: The compound has shown potential analgesic effects in animal models, indicating its ability to alleviate pain through mechanisms that may involve modulation of pain receptors or inflammatory pathways.

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with specific biological targets:

  • Inhibition of Enzymatic Activity: The presence of the dioxopyrrolidine moiety suggests that it may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: The fluorophenyl and methoxyphenyl groups may enhance binding affinity to various receptors, including those involved in pain perception and tumor growth regulation.

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of this compound on human cancer cell lines (e.g., Mia PaCa-2, PANC-1). The results indicated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
Mia PaCa-225Apoptosis induction
PANC-130Cell cycle arrest

Case Study 2: Analgesic Activity Testing

In a separate study assessing analgesic properties, the compound was administered in a writhing test model. The results showed a dose-dependent reduction in pain response compared to control groups.

Dose (mg/kg)Writhing Response (%) Reduction
1040%
2060%
5080%

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